molecular formula C14H16N2OS B2870700 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 873010-74-3

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B2870700
CAS No.: 873010-74-3
M. Wt: 260.36
InChI Key: UFBIOHQWGXKLTM-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide (CAS 873010-74-3) is a synthetic organic compound featuring a benzamide moiety linked to a 2,4-dimethylthiazole group through an ethyl chain. This structure places it within the class of N-(thiazol-2-yl)-benzamide analogs, which are recognized as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC). ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, activated by zinc, copper, and protons. The receptor is implicated in various physiological processes, though its exact functions remain underexplored due to a historical lack of selective pharmacological tools. Compounds like this compound are therefore of high research value as negative allosteric modulators to probe ZAC's role in the central nervous system and peripheral tissues. The thiazole ring is a privileged scaffold in medicinal chemistry, present in more than 18 FDA-approved drugs due to its diverse pharmaceutical applications. Thiazole-containing compounds demonstrate a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern on the thiazole and benzamide rings dictates the compound's biological activity and potency. Functional characterization of related analogs has demonstrated that this class of compounds can exert potent ZAC inhibition with IC50 values in the low micromolar range (1–3 μM) and exhibits high selectivity, showing no significant activity at other classical Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors. This makes them invaluable as selective tool compounds for fundamental research in neuropharmacology and for investigating the therapeutic potential of ZAC modulation. The product is supplied for research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-13(18-11(2)16-10)8-9-15-14(17)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBIOHQWGXKLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

Hantzsch Thiazole Synthesis for Core Structure Formation

The 2,4-dimethyl-1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, a robust method involving cyclocondensation of thiourea with α-halo ketones. For this compound, chloroacetone and thiourea react under acidic conditions (e.g., hydrochloric acid) to yield 2,4-dimethylthiazole. Modifications introduce a bromoethyl group at position 5 by substituting the α-halo ketone with 2-bromo-4-methylacetophenone , enabling subsequent functionalization.

Key Reaction Parameters :

  • Temperature : 80–100°C under reflux
  • Solvent : Ethanol or aqueous HCl
  • Yield : 70–85% (isolated via vacuum filtration).

Introduction of the Ethylamine Side Chain

The bromoethyl-thiazole intermediate undergoes nucleophilic amination to install the primary amine. Liquid ammonia or aqueous ammonium hydroxide facilitates this substitution at elevated temperatures (60–80°C), producing 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine. Alternative methods employ Gabriel synthesis , where phthalimide protection precedes hydrolysis, though this adds steps and reduces overall efficiency.

Optimization Insights :

  • Catalyst : Triethylamine enhances reaction kinetics by neutralizing HBr byproducts.
  • Yield : 65–78% for direct amination vs. 50–60% for Gabriel synthesis.

Amide Bond Formation with Benzoyl Chloride

The final step couples the ethylamine-thiazole intermediate with benzoyl chloride under Schotten-Baumann conditions. Aprotic solvents (e.g., dimethylformamide ) and bases (e.g., triethylamine ) facilitate nucleophilic acyl substitution, forming the target amide.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:benzoyl chloride) to minimize unreacted amine.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures yields 80–90% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Amidation

Comparative studies reveal acetonitrile as superior to dichloromethane for amide coupling, achieving 88% yield at 25°C vs. 72% in dichloromethane. Elevated temperatures (40–50°C) reduce reaction time but risk thiazole decomposition.

Catalytic Systems and Additives

4-Dimethylaminopyridine (DMAP) accelerates amidation by activating benzoyl chloride, reducing reaction time from 12 h to 4 h. However, its use increases purification complexity due to residual catalyst removal.

Comparative Analysis of Synthetic Methods

Table 1: Yield and Efficiency Across Methodologies
Step Method Solvent Catalyst Yield (%)
Thiazole synthesis Hantzsch Ethanol/HCl None 85
Ethylamine installation Nucleophilic amination Ammonia/THF TEA 78
Amidation Schotten-Baumann Acetonitrile DMAP 88

Key Observations :

  • Hantzsch synthesis provides the highest yield for thiazole core formation.
  • DMAP-mediated amidation maximizes efficiency but necessitates chromatographic purification.

Challenges and Limitations

Regioselectivity in Thiazole Functionalization

Competing substitution at thiazole positions 2 and 4 complicates bromoethyl installation, requiring careful stoichiometric control. Nuclear magnetic resonance (NMR) monitoring ensures regioselective product formation.

Purification of Hydrophobic Intermediates

The ethylamine-thiazole intermediate’s hydrophobicity challenges isolation. Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves this but increases processing time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is unique due to its specific combination of the thiazole ring and benzamide moiety, which imparts distinct biological properties. This combination allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its antimicrobial, anti-inflammatory, and antitumor properties.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₆N₂OS
  • Molecular Weight : 260.36 g/mol
  • CAS Number : 873010-74-3

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction conditions generally include stirring at room temperature for several hours to ensure complete conversion.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential enzymes required for cell wall synthesis in bacteria and disruption of fungal cell membranes.

Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring and benzamide moiety can enhance its potency against tumor cells .

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Research : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.
  • Antitumor Efficacy : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were recorded at levels lower than those of some conventional chemotherapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The thiazole ring facilitates binding to bacterial enzymes involved in cell wall biosynthesis.
  • Anti-inflammatory Mechanism : The compound may inhibit the production of inflammatory mediators by blocking signaling pathways associated with cytokine release.
  • Antitumor Mechanism : It is believed that this compound induces apoptosis through mitochondrial pathways and inhibits key proteins involved in cell proliferation .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityNotes
2,4-DimethylthiazoleStructureAntimicrobialLacks benzamide moiety
Benzamide DerivativesStructureVariesDifferent activities based on substitutions

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